

# Technical Guide: Physical Properties of 2-[4-(chloromethyl)phenyl]propanoic Acid

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## Compound of Interest

Compound Name: 2-[4-(Chloromethyl)phenyl]propanoic acid

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This technical guide provides a comprehensive overview of the known and predicted physical properties of **2-[4-(chloromethyl)phenyl]propanoic acid**, a key intermediate in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs), including Loxoprofen.<sup>[1][2]</sup> The information presented herein is intended to support research, development, and quality control activities involving this compound.

## Core Physical and Chemical Data

**2-[4-(chloromethyl)phenyl]propanoic acid**, also known as Loxoprofen acid, is a derivative of phenylpropanoic acid.<sup>[1]</sup> Its structure, featuring a chloromethyl group at the para position of the phenyl ring, is fundamental to its reactivity and utility as a synthetic building block.<sup>[1]</sup>

Property	Value	Source
IUPAC Name	2-[4-(chloromethyl)phenyl]propanoic acid	[1]
CAS Number	80530-55-8	[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>2</sub>	[1]
Molecular Weight	198.65 g/mol	[3]
Appearance	White crystalline powder	[3]
Boiling Point	333 °C	[3]
Density	1.227 g/cm <sup>3</sup>	[3]
Flash Point	155 °C	[3]
Melting Point	126-130 °C (Predicted, based on bromo-analog)	[4][5]
Solubility	Slightly soluble in Chloroform and Methanol (Predicted, based on bromo-analog)	[4]
pKa	~4.29 (Predicted, based on bromo-analog)	[4]

## Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **2-[4-(chloromethyl)phenyl]propanoic acid** are not readily available in the public domain. However, standard methodologies for organic acids can be employed.

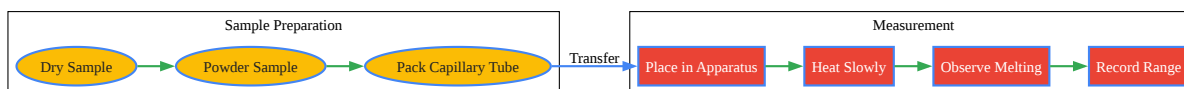
### Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Protocol:

- **Sample Preparation:** A small amount of the dried, powdered **2-[4-(chloromethyl)phenyl]propanoic acid** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
- **Heating:** The sample is heated at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is reported as the melting point.

Diagram illustrating the workflow for determining the melting point of an organic compound.



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Caption: Workflow for Melting Point Determination.

## Determination of Solubility

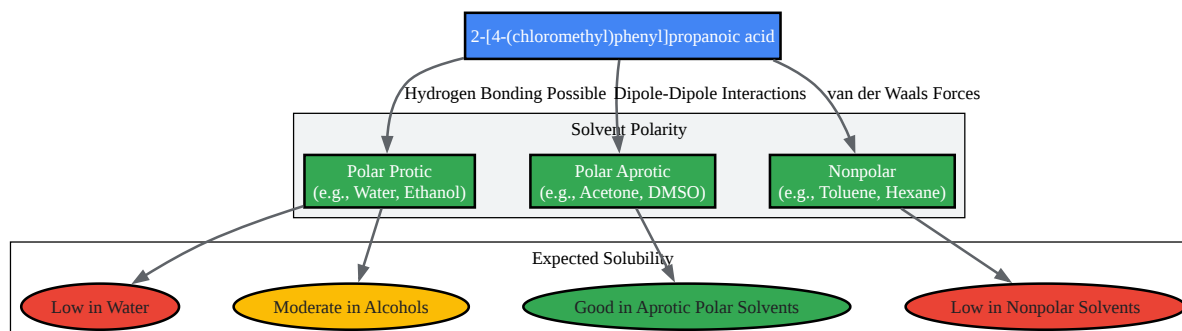
The solubility of **2-[4-(chloromethyl)phenyl]propanoic acid** in various solvents is a key parameter for its application in synthesis and formulation.

Protocol:

- **Solvent Selection:** A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) should be selected.
- **Sample Preparation:** A known mass of the compound (e.g., 10 mg) is placed in a series of vials.

- **Solvent Addition:** A known volume of each solvent (e.g., 1 mL) is added to the respective vials.
- **Equilibration:** The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- **Observation and Quantification:** The solutions are visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Diagram illustrating the logical relationship for assessing the solubility of an organic acid.



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Caption: Solubility Assessment Pathway.

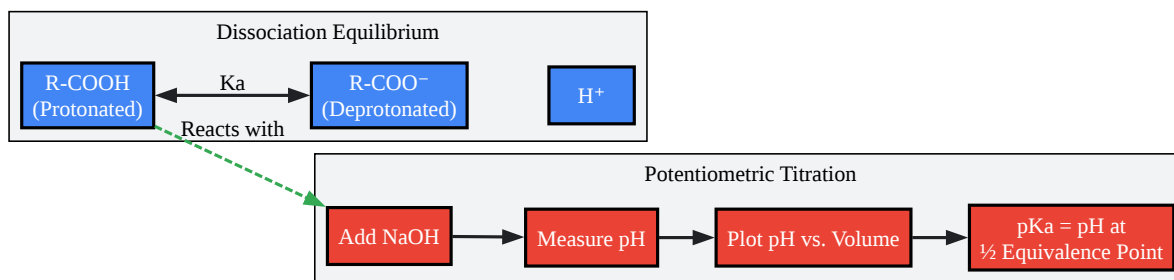
## Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group in the molecule.

## Protocol (Potentiometric Titration):

- **Solution Preparation:** A precise weight of **2-[4-(chloromethyl)phenyl]propanoic acid** is dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Analysis:** A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.

Diagram illustrating the signaling pathway of acid dissociation and its measurement via titration.



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## References

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